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Compound of Interest

Compound Name: 2,4-Dimethyl-1,3-pentadiene

Cat. No.: B089641 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-
Dimethyl-1,3-pentadiene, a valuable building block in organic synthesis. The following

sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H

and ¹³C NMR spectra of 2,4-Dimethyl-1,3-pentadiene provide detailed information about its

proton and carbon environments.

¹H NMR Spectral Data
The proton NMR spectrum of 2,4-Dimethyl-1,3-pentadiene exhibits distinct signals

corresponding to the different types of protons in the molecule. The data presented below was

typically acquired in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal

standard.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~5.8 Singlet 1H CH at C3

~4.8 Singlet 2H CH₂ at C1

~1.9 Singlet 3H CH₃ at C2

~1.8 Singlet 6H (CH₃)₂ at C4

¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (δ) ppm Assignment

~145 C4

~140 C2

~120 C3

~115 C1

~25 CH₃ at C2

~20 (CH₃)₂ at C4

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. The IR spectrum of 2,4-Dimethyl-1,3-
pentadiene, typically obtained as a neat liquid, shows characteristic absorptions for its alkene

and alkyl groups.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b089641?utm_src=pdf-body
https://www.benchchem.com/product/b089641?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089641?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Vibrational Mode

~3090 =C-H stretch (vinyl)

~2970-2850 C-H stretch (alkyl)

~1645, 1600 C=C stretch (conjugated diene)

~1450, 1375 C-H bend (alkyl)

~890 =C-H bend (out-of-plane)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The electron ionization (EI) mass spectrum of 2,4-Dimethyl-1,3-pentadiene
shows a molecular ion peak and several characteristic fragment ions.

m/z Relative Intensity (%) Proposed Fragment Ion

96 Moderate [M]⁺ (Molecular Ion)

81 High [M - CH₃]⁺

67 Moderate [M - C₂H₅]⁺

55 High [C₄H₇]⁺

41 High [C₃H₅]⁺ (Allyl cation)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented.

NMR Spectroscopy
Sample Preparation: A small amount of 2,4-Dimethyl-1,3-pentadiene (typically 5-10 mg for ¹H

NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated

solvent, commonly chloroform-d (CDCl₃).[1] A small amount of tetramethylsilane (TMS) is often

added as an internal reference (0 ppm). The solution is then transferred to a 5 mm NMR tube.
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Data Acquisition: The NMR spectra are typically recorded on a spectrometer operating at a field

strength of 300 MHz or higher for protons. For ¹³C NMR, a proton-decoupled spectrum is

usually acquired to simplify the spectrum to single lines for each carbon. Standard acquisition

parameters for ¹H and ¹³C NMR are used, including an appropriate number of scans to achieve

a good signal-to-noise ratio.

Infrared (IR) Spectroscopy (Neat Liquid)
Sample Preparation: A drop of the neat liquid 2,4-Dimethyl-1,3-pentadiene is placed between

two salt plates (e.g., NaCl or KBr) to form a thin film.[2][3]

Data Acquisition: The salt plates are mounted in the sample holder of an FT-IR spectrometer. A

background spectrum of the clean, empty salt plates is first recorded. Then, the spectrum of the

sample is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹). The final spectrum

is presented in terms of transmittance or absorbance versus wavenumber.[4]

Mass Spectrometry (GC-MS with Electron Ionization)
Sample Introduction: For volatile compounds like 2,4-Dimethyl-1,3-pentadiene, Gas

Chromatography (GC) is a common method for sample introduction into the mass

spectrometer.[5] The sample is injected into the GC, where it is vaporized and separated from

any impurities on a capillary column.

Ionization and Analysis: As the compound elutes from the GC column, it enters the ion source

of the mass spectrometer. In Electron Ionization (EI) mode, the molecules are bombarded with

a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[6] The

resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g.,

a quadrupole) and detected. The resulting mass spectrum is a plot of ion intensity versus m/z.

[7]

Visualizations
The following diagrams illustrate the structure of 2,4-Dimethyl-1,3-pentadiene and a general

workflow for its spectroscopic analysis.
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Structure of 2,4-Dimethyl-1,3-pentadiene
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Structure of 2,4-Dimethyl-1,3-pentadiene
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A general workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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